
TAK-960
Overview
Description
TAK-960 is a potent, orally bioavailable, and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase critical for mitotic progression, centrosome maturation, and DNA damage response . PLK1 is overexpressed in multiple cancers, including colorectal cancer (CRC), and correlates with poor prognosis . This compound exhibits sub-nanomolar inhibitory activity against PLK1 (IC₅₀ = 0.8 nM), with 20-fold selectivity over PLK2 (IC₅₀ = 16.9 nM) and PLK3 (IC₅₀ = 50.2 nM) .
Mechanism of Action:
this compound induces G2/M cell cycle arrest by disrupting mitotic spindle formation, leading to aberrant "polo" mitosis morphology and polyploidy. It also increases phosphorylation of histone H3 (pHH3), a marker of mitotic arrest, and triggers apoptosis or necroptosis in a cell line-dependent manner .
Preparation Methods
TAK-960 is synthesized through a series of chemical reactions involving the incorporation of fluorine atoms to optimize its propertiesThe industrial production methods involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
TAK-960 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound.
Substitution: this compound can undergo substitution reactions to introduce different substituents on its core structure.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are derivatives of this compound with modified functional groups .
Scientific Research Applications
TAK-960 has shown broad-spectrum preclinical antitumor activity in multiple dosing regimens. It has demonstrated efficacy in various tumor cell lines, including those that express multidrug-resistant protein 1. This compound treatment causes accumulation of G2-M cells, aberrant polo mitosis morphology, and increased phosphorylation of histone H3 in vitro and in vivo. It has inhibited the proliferation of multiple cancer cell lines and has shown significant efficacy against multiple tumor xenografts, including adriamycin/paclitaxel-resistant xenograft models and disseminated leukemia models .
Mechanism of Action
TAK-960 exerts its effects by selectively inhibiting polo-like kinase 1. Polo-like kinase 1 is crucial for the regulation of mitosis, including activation of cell division cycle 2, chromosome segregation, centrosome maturation, bipolar spindle formation, regulation of the anaphase-promoting complex, and execution of cytokinesis. By inhibiting polo-like kinase 1, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Preclinical Efficacy :
- In vitro : TAK-960 inhibits proliferation in 31/55 CRC cell lines with IC₅₀ values ranging from <0.001 μM to >0.75 μM, independent of KRAS, BRAF, or p53 mutation status .
- In vivo: In patient-derived xenograft (PDX) models, this compound monotherapy achieved tumor growth inhibition (TGII <20%) in 6/18 CRC models. Combination with cetuximab or irinotecan showed additive effects .
Pharmacokinetics/Pharmacodynamics: this compound demonstrates dose-dependent pHH3 accumulation in tumors and significant growth suppression in HT-29 xenografts at 10 mg/kg (oral) .
While the provided evidence focuses on this compound, its properties can be contextualized within the broader class of PLK1 inhibitors based on mechanistic and preclinical
Key Differentiators of this compound :
Selectivity Profile :
this compound’s high selectivity for PLK1 over PLK2/PLK3 reduces off-target effects, a critical advantage given PLK2’s role in neuronal function and PLK3’s involvement in stress responses .
Oral Bioavailability: Unlike intravenous PLK1 inhibitors (e.g., BI 2536, volasertib), this compound’s oral administration offers practical clinical advantages .
Efficacy in Resistant Models: this compound retains activity in multidrug resistance protein 1 (MDR1)-expressing cell lines, a notable feature compared to agents like paclitaxel or doxorubicin, which are effluxed by MDR1 .
Comparative Data Table :
Preclinical Performance in CRC Models :
Biological Activity
TAK-960 is a selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine protein kinase critical for mitotic processes. This compound has been developed as an orally available therapeutic agent, demonstrating significant antitumor activity across various cancer cell lines and preclinical models. The following sections detail the biological activity of this compound, including its mechanism of action, efficacy in different cancer types, and relevant case studies.
This compound functions primarily by inhibiting PLK1, which is often overexpressed in cancer cells and associated with poor prognosis. By binding to the ATP-binding pocket of PLK1, this compound disrupts its activity, leading to cell cycle arrest at the G2/M phase. This inhibition results in characteristic morphological changes in mitotic cells, such as monopolar spindle formation and increased phosphorylation of histone H3 (pHH3), a marker of mitotic progression.
Key Findings on Mechanism
- IC50 Values : this compound exhibits a potent inhibitory effect on PLK1 with an IC50 value ranging from 1.5 to 2 nmol/L depending on the ATP concentration present .
- Cell Cycle Arrest : Treatment with this compound leads to G2/M phase arrest in various cancer cell lines, including colorectal cancer models .
Antitumor Activity Across Different Tumors
This compound has been evaluated for its antitumor efficacy in multiple preclinical models, particularly focusing on colorectal cancer (CRC) and other solid tumors.
Case Studies
- Colorectal Cancer Study : In a study involving HT-29 colorectal cancer cells, this compound treatment resulted in G2/M phase arrest and significant cytotoxicity at concentrations as low as 8 nM. The study demonstrated that higher doses led to increased apoptosis markers and reduced colony formation capabilities post-treatment .
- Combination Therapy : this compound was also tested in combination with standard chemotherapy agents. The results indicated that the addition of this compound enhanced the therapeutic effects without significant additive toxicity, suggesting potential for improved treatment regimens in CRC patients .
- Xenograft Studies : In vivo studies using xenograft models showed that oral administration of this compound significantly inhibited tumor growth and increased pHH3 levels in a dose-dependent manner, confirming its mechanism of action at the cellular level .
Clinical Development
This compound has progressed into clinical trials for patients with advanced solid malignancies. Preliminary results indicate promising tolerability and efficacy profiles, warranting further investigation into its role as a monotherapy or in combination with existing treatments.
Summary of Clinical Trials
Q & A
Basic Research Questions
Q. What experimental approaches are recommended to validate TAK-960’s selectivity for PLK1 over PLK2/PLK3 in vitro?
To confirm selectivity, perform kinase profiling assays using recombinant PLK1, PLK2, and PLK3 enzymes under standardized ATP concentrations. Measure IC50 values for this compound against each isoform, ensuring PLK1 inhibition (IC50 = 0.8 nM) is significantly stronger than PLK2 (IC50 = 16.9 nM) and PLK3 (IC50 = 50.2 nM) . Include positive controls (e.g., isoform-specific inhibitors) and validate results across multiple replicates.
Q. How should researchers design experiments to assess this compound’s impact on cell cycle progression?
Use flow cytometry with DNA-staining dyes (e.g., propidium iodide) to quantify cell cycle distribution. Combine this with phospho-histone H3 (pHH3) immunostaining to identify mitotic cells. For example, this compound induces G2/M arrest in HeLa cells, evidenced by increased pHH3+ cells and 4N DNA content . Include time-course experiments (e.g., 24–72 hours) to capture dynamic changes.
Q. What are the optimal storage and reconstitution protocols for this compound to ensure experimental reproducibility?
Store lyophilized powder at -20°C (stable for 1 year). For working solutions, dissolve in DMSO (≥35 mg/mL) and aliquot to avoid freeze-thaw cycles. Store dissolved aliquots at 2–4°C for ≤2 weeks or -20°C for ≤6 months . Pre-warm to room temperature before use to prevent precipitation.
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s ability to sensitize cancer cells to radiation?
In vitro studies show that prolonged this compound exposure (inducing mitotic arrest) does not radiosensitize HeLa cells, whereas in vivo models demonstrate enhanced radiation efficacy when combined with this compound . This discrepancy may arise from differences in treatment timing or tumor microenvironment factors. To resolve, design experiments comparing pre-treatment vs. concurrent administration of this compound and radiation, while monitoring DNA damage markers (e.g., γH2AX) .
Q. What methodologies are recommended to investigate variable anti-proliferative responses (IC50: 0.001–>0.75 μmol/L) in colorectal cancer (CRC) cell lines?
Analyze genomic and transcriptomic profiles of CRC cell lines (e.g., KRAS/TP53 mutations, MDR1 expression) to identify resistance biomarkers. Despite suggesting no correlation between KRAS/TP53 status and this compound efficacy, validate this using isogenic cell lines (wild-type vs. mutant) . Additionally, assess drug efflux mechanisms via ABC transporter inhibitors (e.g., verapamil) to rule out MDR1-mediated resistance .
Q. How can researchers optimize this compound combination therapies in preclinical models?
In PDX models, this compound combined with cetuximab or irinotecan showed additive effects . Use factorial experimental designs to test synergy (e.g., Chou-Talalay method) and prioritize combinations based on mechanistic overlap (e.g., PLK1 inhibition + DNA damage agents). Monitor pharmacodynamic markers (e.g., pHH3, cleaved caspase-3) to validate target engagement .
Q. Why did this compound fail in clinical trials despite preclinical success, and how can future studies address this?
The phase I trial (NCT01179399) was terminated due to lack of efficacy in advanced non-hematologic malignancies . Potential reasons include suboptimal dosing, patient heterogeneity, or lack of predictive biomarkers. Future work should integrate patient-derived organoids to identify responsive subtypes and develop companion diagnostics (e.g., PLK1 expression levels or mitotic index) .
Q. Methodological Considerations
Q. What in vivo models best recapitulate this compound’s anti-tumor activity?
Use leukemia xenografts (e.g., MV4-11) to assess survival benefits or CRC PDX models for tumor growth inhibition. Dose this compound orally (10–30 mg/kg/day) and monitor pHH3 levels in tumor tissue to confirm PLK1 inhibition . Include resistant models (e.g., K562ADR) to evaluate MDR1-independent efficacy .
Q. How should researchers analyze mitotic arrest versus apoptosis in this compound-treated cells?
Combine Annexin V/PI staining with time-lapse microscopy to distinguish apoptosis from mitotic arrest. This compound-treated cells often exhibit prolonged mitosis followed by apoptosis or polyploidy, depending on cell type . Quantify cyclin B1 degradation (immunoblotting) to differentiate mitotic exit failure from G2 arrest .
Q. What strategies can mitigate off-target effects in PLK1 inhibition studies?
Include PLK2/PLK3-specific inhibitors (e.g., Ro3280) as controls to isolate PLK1-dependent phenotypes. Use RNAi-mediated PLK1 knockdown to validate pharmacological effects. For in vivo studies, compare this compound with PLK1-null models to assess toxicity .
Properties
IUPAC Name |
4-[(9-cyclopentyl-7,7-difluoro-5-methyl-6-oxo-8H-pyrimido[4,5-b][1,4]diazepin-2-yl)amino]-2-fluoro-5-methoxy-N-(1-methylpiperidin-4-yl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F3N7O3/c1-35-10-8-16(9-11-35)32-24(38)18-12-22(40-3)20(13-19(18)28)33-26-31-14-21-23(34-26)37(17-6-4-5-7-17)15-27(29,30)25(39)36(21)2/h12-14,16-17H,4-11,15H2,1-3H3,(H,32,38)(H,31,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWRSATNRNFYMDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C4C(=N3)N(CC(C(=O)N4C)(F)F)C5CCCC5)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F3N7O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1137868-52-0 | |
Record name | TAK-960 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1137868520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TAK-960 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3831VFM1ZB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.